molecular formula C15H14O2 B13639075 1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one

1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one

Cat. No.: B13639075
M. Wt: 226.27 g/mol
InChI Key: CYZUSSZNOUCUAC-UHFFFAOYSA-N
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Description

1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one is an organic compound with the molecular formula C16H16O2 It is a ketone derivative, characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to another phenyl ring through an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one can be synthesized through several methods. One common approach is the Friedel-Crafts acylation of anisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

Anisole+Acetyl ChlorideAlCl3This compound\text{Anisole} + \text{Acetyl Chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} Anisole+Acetyl ChlorideAlCl3​​this compound

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or other nucleophiles under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The methoxy group and the ketone functionality play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

1-[4-(2-Methoxyphenyl)phenyl]ethan-1-one can be compared with other similar compounds such as:

    4-Methoxyacetophenone: Similar structure but lacks the additional phenyl ring.

    2-Hydroxy-4-methoxyacetophenone: Contains a hydroxyl group instead of a methoxy group.

    1-(4-Methoxyphenyl)ethanone: Similar structure but with different substitution patterns.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(2-methoxyphenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11(16)12-7-9-13(10-8-12)14-5-3-4-6-15(14)17-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZUSSZNOUCUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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